molecular formula C10H15ClFNO B8100835 rel-4-fluoro-alphaS-[1S-(methylamino)ethyl]-benzenemethanol,monohydrochloride

rel-4-fluoro-alphaS-[1S-(methylamino)ethyl]-benzenemethanol,monohydrochloride

Cat. No.: B8100835
M. Wt: 219.68 g/mol
InChI Key: FENYPFLMDTWUKZ-QJVKKXMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

rel-4-fluoro-alphaS-[1S-(methylamino)ethyl]-benzenemethanol,monohydrochloride is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a fluorine atom, a methylamino group, and a benzenemethanol moiety, making it a subject of interest in synthetic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-4-fluoro-alphaS-[1S-(methylamino)ethyl]-benzenemethanol,monohydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Fluorination: Introduction of the fluorine atom into the aromatic ring.

    Amination: Incorporation of the methylamino group.

    Hydroxylation: Addition of the hydroxyl group to form the benzenemethanol structure.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

rel-4-fluoro-alphaS-[1S-(methylamino)ethyl]-benzenemethanol,monohydrochloride undergoes various chemical reactions, including:

    Oxidation: Conversion of the hydroxyl group to a carbonyl group.

    Reduction: Reduction of the carbonyl group back to a hydroxyl group.

    Substitution: Replacement of the fluorine atom with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

rel-4-fluoro-alphaS-[1S-(methylamino)ethyl]-benzenemethanol,monohydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rel-4-fluoro-alphaS-[1S-(methylamino)ethyl]-benzenemethanol,monohydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to rel-4-fluoro-alphaS-[1S-(methylamino)ethyl]-benzenemethanol,monohydrochloride include other fluorinated benzenemethanol derivatives and methylamino-substituted compounds.

Uniqueness

What sets this compound apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(1R,2R)-1-(4-fluorophenyl)-2-(methylamino)propan-1-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO.ClH/c1-7(12-2)10(13)8-3-5-9(11)6-4-8;/h3-7,10,12-13H,1-2H3;1H/t7-,10+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FENYPFLMDTWUKZ-QJVKKXMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=C(C=C1)F)O)NC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C1=CC=C(C=C1)F)O)NC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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